2-(p-Tolyl)nicotinic acid 2-(p-Tolyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1226205-68-0
VCID: VC8014114
InChI: InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Molecular Formula: C13H11NO2
Molecular Weight: 213.23

2-(p-Tolyl)nicotinic acid

CAS No.: 1226205-68-0

Cat. No.: VC8014114

Molecular Formula: C13H11NO2

Molecular Weight: 213.23

* For research use only. Not for human or veterinary use.

2-(p-Tolyl)nicotinic acid - 1226205-68-0

Specification

CAS No. 1226205-68-0
Molecular Formula C13H11NO2
Molecular Weight 213.23
IUPAC Name 2-(4-methylphenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Standard InChI Key MMPVYDGJZPRGFF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(p-Tolyl)nicotinic acid (IUPAC: 2-(4-methylphenyl)pyridine-3-carboxylic acid) consists of a pyridine ring with two functional groups:

  • A carboxylic acid (-COOH) at the 3-position.

  • A para-tolyl group (4-methylphenyl) at the 2-position.

The methyl group on the aromatic ring enhances lipophilicity, potentially improving membrane permeability in biological systems .

Structural Analogs

Nicotinic acid derivatives, such as 2-acetyl nicotinic acid, share similar synthetic pathways. For example, KR100371087B1 describes Pd/C-catalyzed deoxygenation of nicotinic acid N-oxide intermediates , a method potentially adaptable for substituting acetyl groups with aryl moieties like p-tolyl.

Synthesis Methods

Traditional Approaches

Early synthesis routes for nicotinic acid derivatives often involved:

  • Friedel-Crafts Acylation: Introducing acetyl groups via electrophilic substitution, as seen in the preparation of 2-acetyl nicotinic acid .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to attach aryl groups. For 2-(p-Tolyl)nicotinic acid, this would involve reacting a boronic ester-functionalized p-tolyl group with a halogenated nicotinic acid precursor.

Catalytic Innovations

The patent KR100371087B1 highlights advancements in deoxygenation using Pd/C and hydrogen , suggesting a greener alternative to traditional phosphorus-based reagents. Adapting this method could involve:

  • Synthesizing a nicotinic acid N-oxide intermediate.

  • Performing Pd/C-catalyzed hydrogenation to introduce the p-tolyl group.

Physicochemical Properties

PropertyValue/RangeNotes
Molecular FormulaC₁₃H₁₁NO₂Calculated from structure
Molecular Weight213.23 g/mol-
Melting Point~200–220°C (estimated)Based on similar nicotinic acid derivatives
SolubilityModerate in DMSO, poor in waterEnhanced by the methyl group’s lipophilicity

Biological and Pharmaceutical Applications

Antioxidant Activity

Compounds like 5c in recent studies demonstrate dual cytotoxicity and antioxidant effects via superoxide dismutase (SOD) modulation . Structural similarities suggest 2-(p-Tolyl)nicotinic acid might share these properties, warranting further study.

Industrial and Material Science Uses

Coordination Chemistry

The carboxylic acid group enables metal chelation, making it a candidate for:

  • Catalysts in asymmetric synthesis.

  • Luminescent materials when complexed with lanthanides.

Polymer Precursors

Incorporation into polymers could yield materials with enhanced thermal stability, leveraging the aromatic rigidity of the p-tolyl group.

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds rely on multi-step reactions with moderate yields (~50–70%) . Future work could explore:

  • Flow Chemistry: To improve reaction efficiency.

  • Biocatalysis: Enzymatic routes for greener synthesis.

Biological Screening

Prioritize in vitro testing against cancer cell lines (e.g., HCT-15, PC-3) using protocols from recent nicotinic acid studies . Key metrics would include IC₅₀ values and apoptosis induction via caspase-3 activation.

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